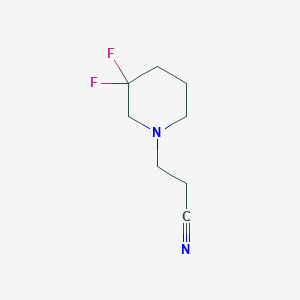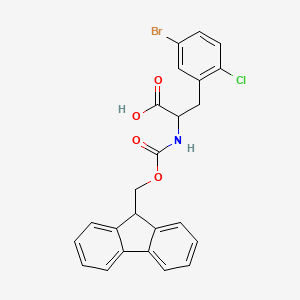![molecular formula C12H15BrFNO B12068453 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a 4-bromo-3-fluorophenoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine typically involves the reaction of 4-bromo-3-fluorophenol with 2-chloroethylpyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Corresponding reduced products.
Applications De Recherche Scientifique
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(3-Bromo-4-fluorophenoxy)ethyl]pyrrolidine: Similar structure but with different positional isomers.
1-[2-(4-Bromo-2-fluorophenoxy)ethyl]pyrrolidine: Another positional isomer with different properties.
Uniqueness
1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers .
Propriétés
Formule moléculaire |
C12H15BrFNO |
|---|---|
Poids moléculaire |
288.16 g/mol |
Nom IUPAC |
1-[2-(4-bromo-3-fluorophenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H15BrFNO/c13-11-4-3-10(9-12(11)14)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8H2 |
Clé InChI |
KNBATYOPZZLWMV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCOC2=CC(=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)



![{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B12068411.png)



![1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12068434.png)

![3-[6-Amino-5-(trifluoromethyl)pyridin-3-yl]benzonitrile](/img/structure/B12068474.png)
